2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
Description
2-((3-(3-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile (CAS: 724740-76-5) is a chromene-based derivative characterized by a methoxyphenoxy substituent at position 3, a methyl group at position 2, and an acetonitrile moiety linked via an ether bond at position 7 of the chromen-4-one scaffold. Its molecular formula is C₁₈H₁₃NO₅, with a molecular weight of 323.3 g/mol . The compound belongs to the coumarin/chromene family, a class of heterocyclic molecules widely studied for their pharmacological and material science applications. Its structural uniqueness lies in the combination of a 3-methoxyphenoxy group and the electron-withdrawing acetonitrile substituent, which may influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-12-19(25-15-5-3-4-13(10-15)22-2)18(21)16-7-6-14(23-9-8-20)11-17(16)24-12/h3-7,10-11H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTYBZKIEAVPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a chromone backbone linked to an acetonitrile group through an ether bond. This structural arrangement suggests unique chemical reactivity and potential biological activity.
| Feature | Description |
|---|---|
| Molecular Formula | C19H16O6 |
| Molecular Weight | 340.33 g/mol |
| Functional Groups | Chromone, Ether, Nitrile |
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities. The following areas have been explored:
1. Antitumor Activity
Preliminary studies suggest that 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile may interact with proteins involved in cancer progression. For instance, compounds derived from chromones have shown cytotoxic effects against various cancer cell lines.
2. Anti-inflammatory Properties
The compound has been noted for its potential anti-inflammatory effects. It may modulate inflammatory pathways, which is crucial in chronic diseases such as arthritis and cardiovascular conditions.
3. Antioxidant Activity
Antioxidant properties have been attributed to similar chromone derivatives, indicating that this compound may help mitigate oxidative stress by scavenging free radicals.
The exact mechanisms by which 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes and receptors, modulating their activity:
- Enzyme Modulation : Potential interactions with enzymes involved in inflammatory responses.
- Receptor Binding : Possible binding to receptors that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antitumor Studies : A study demonstrated that a chromone derivative exhibited significant growth inhibition against human cancer cell lines using the MTT assay, suggesting similar potential for 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile .
- Anti-inflammatory Research : In vitro assays indicated that related compounds could reduce pro-inflammatory cytokine production in macrophages . This suggests that further research on the target compound may reveal similar properties.
- Antioxidant Evaluation : Compounds structurally related to 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile have shown promising results in reducing oxidative stress markers in cellular models .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile with structurally related chromene derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Key Comparative Insights:
By contrast, the 4-phenyl substituent in the analog from lacks these properties, resulting in reduced molecular complexity and possibly lower biological activity . The trifluoromethyl (CF₃) group in the compound from enhances metabolic stability and electronegativity, making it more resistant to enzymatic degradation compared to the methoxy-substituted target compound .
Synthetic Pathways: The target compound shares a common synthesis strategy with analogs: nucleophilic substitution of a hydroxycoumarin precursor with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in acetone) . However, the presence of 3-methoxyphenoxy and 2-methyl groups likely requires additional steps for functionalization compared to simpler derivatives . Ethoxy-substituted analogs (e.g., ) may involve similar protocols but with substituted phenols, introducing variability in reaction yields and purification challenges .
However, the target compound’s methyl group at position 2 increases hydrophobicity relative to non-methylated derivatives . The trifluoromethyl analog () has a significantly higher molecular weight (~412 g/mol), which may reduce solubility in aqueous media compared to the target compound (323 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
